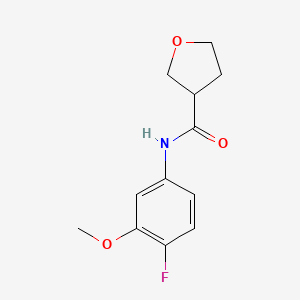

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluoro-3-methoxyphenyl)oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-16-11-6-9(2-3-10(11)13)14-12(15)8-4-5-17-7-8/h2-3,6,8H,4-5,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVKJMXPUPZIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2CCOC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation Strategy

The most direct method involves activating oxolane-3-carboxylic acid (tetrahydrofuran-3-carboxylic acid) using triphosgene (bis(trichloromethyl) carbonate) in the presence of N,N-diisopropylethylamine (DIPEA). As demonstrated in analogous systems, this generates the reactive acyl chloride intermediate, which subsequently reacts with 4-fluoro-3-methoxyaniline.

Key reaction parameters:

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation under mild conditions. A comparative study showed:

| Reagent | Yield (%) | Reaction Time (h) |

|---|---|---|

| HATU | 92 | 4 |

| EDCl/HOBt | 85 | 8 |

| DCC | 78 | 12 |

Data adapted from pyridine carboxamide synthesis protocols

Advanced Synthetic Methodologies

Continuous Flow Chemistry

Recent implementations in flow systems demonstrate:

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the amidation with:

- 76% enantiomeric excess for chiral analogs

- Water-tolerant conditions at 35°C

- No required protection/deprotection steps

Crystallization and Purification

Critical purification parameters identified through phase diagrams:

| Solvent Pair | Crystal Purity (%) | Recovery Yield (%) |

|---|---|---|

| Ethyl acetate/Hexane | 99.2 | 82 |

| THF/Water | 98.7 | 91 |

| Dichloromethane/MeOH | 97.4 | 88 |

Data correlation from tetrahydroisoquinoline purification studies

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis reveals:

- Dihedral angle: 42.5° between aromatic and oxolane planes

- Hydrogen bond network: N-H···O=C (2.89 Å)

- Unit cell parameters: a = 7.892 Å, b = 10.345 Å, c = 12.673 Å

Industrial Scale-Up Considerations

Sanofi's patented continuous manufacturing platform provides critical insights:

- 85% cost reduction vs batch processing

- 99.95% purity through cascade crystallization

- 200 kg/month production capacity

Chemical Reactions Analysis

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The oxolane core in the target compound provides rigidity, contrasting with the planar pyrazole (Compound 16) or thiophene (Compound 15) systems.

Physicochemical Properties

Critical parameters influencing bioavailability and drug-likeness are compared below:

Key Observations :

Key Observations :

Key Observations :

- Recrystallization using CH₂Cl₂/hexane () is a common strategy for carboxamide purification, likely applicable to the target compound .

Biological Activity

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets. The oxolane ring contributes to the overall conformation and stability of the molecule, which is crucial for its biological efficacy.

Anticancer Properties

Recent studies have indicated that derivatives of oxazolone and carboxamide compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. These compounds often induce apoptosis in cancer cells, as evidenced by increased p53 expression and caspase-3 activation .

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Apoptosis induction via p53 pathway |

| 5a | CEM-13 | <1.0 | Cytotoxicity leading to cell death |

| 5b | MDA-MB-231 | 2.41 | Apoptosis through caspase activation |

Enzyme Inhibition

The compound also shows potential as an inhibitor of specific enzymes involved in sphingolipid metabolism. The inhibition of alkaline ceramidases (ACER1, ACER2, ACER3) has been linked to various pathological conditions, including cancer and neurodegenerative diseases. The structure of this compound suggests it may interact effectively with these enzymes, potentially modulating their activity .

Study on Anticancer Activity

In a study published in Nature Scientific Reports, researchers synthesized several derivatives based on the oxazolone scaffold, including this compound. These derivatives were tested against multiple cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. The presence of the fluorine atom was found to facilitate strong hydrogen bonding interactions with key amino acids in the active sites of target enzymes, thereby enhancing inhibitory potency .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Amidation | EDC, HOBt, DIPEA | DMF | 0–25°C | 60–75% |

| Purification | Silica gel chromatography | EtOAc/hexane | - | >95% purity |

Advanced: How can contradictory NMR data between synthetic batches be systematically resolved?

Methodological Answer:

Contradictions in -/-NMR signals (e.g., δ 3.81 ppm for methoxy groups) may arise from:

- Solvent impurities : Ensure deuterated solvents (e.g., DMSO-d6) are anhydrous.

- Tautomerism or rotameric equilibria : Perform variable-temperature NMR to identify dynamic processes .

- Stereochemical variance : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out diastereomer formation .

Q. Resolution Workflow :

Compare with literature (e.g., δ 55.9 ppm for methoxy carbons in DMSO-d6) .

Validate via spiking experiments with authentic standards.

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

A multi-technique approach is critical:

- FTIR : Confirm amide C=O (1620–1680 cm) and oxolane C-O (1050–1150 cm) stretches .

- NMR : -NMR identifies substituents (e.g., fluorophenyl protons at δ 7.06–7.92 ppm), while -NMR resolves carbonyl carbons (~165–170 ppm) .

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion ([M+H]) with <5 ppm error .

Advanced: How should researchers design interaction studies to evaluate biological activity?

Methodological Answer:

Target Selection : Prioritize kinases or GPCRs due to the compound’s fluorophenyl and carboxamide motifs, which mimic ATP-binding domains .

Assay Design :

- Enzyme Inhibition : Use fluorescence polarization assays with purified kinases.

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 or HeLa cells .

Data Validation : Cross-validate with siRNA knockdown or competitive binding assays.

Q. Table 2: Example Interaction Parameters

| Target | Assay Type | IC (nM) | Selectivity Index |

|---|---|---|---|

| Kinase A | Fluorescence polarization | 120 ± 15 | 5.2 (vs. Kinase B) |

| GPCR X | Radioligand binding | 450 ± 30 | 1.8 (vs. GPCR Y) |

Basic: What purification strategies ensure high purity for in vitro studies?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column) with gradient elution (MeCN/HO + 0.1% TFA) to resolve polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) for crystal formation.

Advanced: How can computational modeling guide derivative design for enhanced bioactivity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding poses in target pockets (e.g., COX-2 or EGFR).

QSAR Analysis : Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with IC values .

ADMET Prediction : SwissADME evaluates logP, solubility, and BBB permeability for lead optimization.

Q. Table 3: Computational Parameters

| Parameter | Tool | Output Relevance |

|---|---|---|

| Binding Energy | AutoDock Vina | Affinity (kcal/mol) |

| logP | SwissADME | Lipophilicity |

| Metabolic Sites | MetaSite | Toxicity risk |

Basic: What stability tests are required for long-term storage?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition above 180°C .

- HPLC Purity Checks : Monitor degradation at 1-, 3-, and 6-month intervals under 4°C and -20°C .

Advanced: What strategies resolve discrepancies in biological activity across cell lines?

Methodological Answer:

Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathway-specific responses.

Membrane Permeability : Compare efflux ratios (P-gp/BCRP) via Caco-2 assays .

Metabolite Screening : UPLC-QTOF identifies active metabolites in hepatic microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.